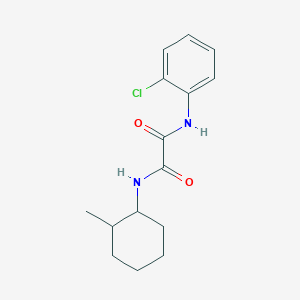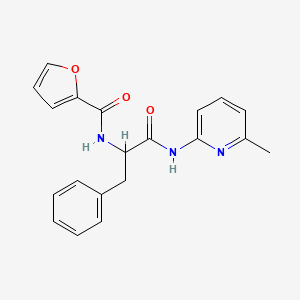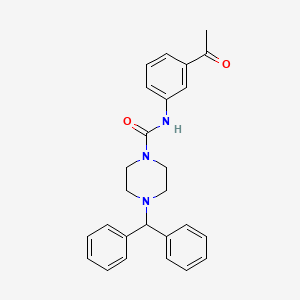![molecular formula C15H11F4N3O4 B4118305 N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4118305.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea
説明
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea, also known as FNUR, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. FNUR is a urea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further study. In
作用機序
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea involves the inhibition of tubulin polymerization, a process essential for cell division. This compound binds to the colchicine-binding site of tubulin, preventing the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This inhibition of tubulin polymerization ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of protein kinase C, an enzyme involved in various cellular processes, including cell proliferation and differentiation. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its specificity for tubulin. This compound binds to the colchicine-binding site of tubulin, which is different from the site targeted by other tubulin inhibitors, such as paclitaxel. This specificity allows for the study of tubulin polymerization and its role in cell division without interference from other drugs. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea. One direction is the development of more water-soluble derivatives of this compound, which would allow for easier administration in vivo. Another direction is the study of the combination of this compound with other drugs, such as paclitaxel, to determine if there is a synergistic effect on cancer cell growth inhibition. Finally, the study of the effects of this compound on other cellular processes, such as angiogenesis and metastasis, could provide valuable insights into the potential use of this compound in cancer therapy.
Conclusion:
In conclusion, this compound is a promising compound for scientific research, particularly in the field of cancer research. Its specificity for tubulin and cytotoxic effects on cancer cells make it a valuable tool for the study of cell division and apoptosis. Further research into the development of more water-soluble derivatives of this compound and its potential use in combination with other drugs could lead to new treatments for cancer.
科学的研究の応用
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
特性
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3O4/c1-26-13-7-9(22(24)25)3-5-11(13)20-14(23)21-12-6-8(15(17,18)19)2-4-10(12)16/h2-7H,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYZWASCCJHLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4118234.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118239.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4118245.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4118246.png)



![ethyl 4-[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4118271.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxyphenyl)azetidin-1-yl]acetamide](/img/structure/B4118276.png)
![N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4118284.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4118310.png)

![2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4118322.png)
![diethyl 3-methyl-5-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118330.png)